molecular formula C13H17NO4 B1487534 Methyl 3-(2-phenoxypropanamido)propanoate CAS No. 1306138-32-8

Methyl 3-(2-phenoxypropanamido)propanoate

Cat. No.: B1487534
CAS No.: 1306138-32-8
M. Wt: 251.28 g/mol
InChI Key: WULWIHSHNQWARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-phenoxypropanamido)propanoate is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(2-phenoxypropanoylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-10(18-11-6-4-3-5-7-11)13(16)14-9-8-12(15)17-2/h3-7,10H,8-9H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULWIHSHNQWARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC(=O)OC)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(2-phenoxypropanamido)propanoate is a compound that exhibits significant biological activity, particularly in the context of medicinal chemistry and drug design. This article reviews its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research studies.

Chemical Structure and Properties

This compound has the following molecular formula: C15_{15}H19_{19}NO3_3. Its structure features an amide linkage and a phenoxy group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15_{15}H19_{19}NO3_3
Molecular Weight273.32 g/mol
CAS Number1306138-32-8

Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on malate dehydrogenase (MDH), which plays a crucial role in the citric acid cycle. The compound demonstrated moderate inhibitory activity with IC50_{50} values ranging from 1.5 to 6.18 µM depending on structural modifications made to the phenoxy group.

Table 1: Inhibitory Activity of this compound against MDH

CompoundMDH1 IC50_{50} (µM)MDH2 IC50_{50} (µM)
This compound3.15 ± 0.112.22 ± 0.28
Control (LW1497)0.94 ± 0.051.24 ± 0.13

The mechanism of action appears to involve competitive inhibition at the active site of MDH enzymes, where the structural features of this compound allow it to effectively mimic substrate interactions.

Case Studies

In a study involving MCF7 breast carcinoma cells, compounds similar to this compound were shown to decrease cell migration and colony formation, suggesting potential anti-cancer properties through modulation of metabolic pathways linked to tumor growth and metastasis .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the phenoxy moiety significantly influence biological activity:

  • Electron-donating groups at specific positions enhance inhibitory activity.
  • Electron-withdrawing groups tend to diminish activity.

Table 2: SAR Findings for Methyl Derivatives

ModificationEffect on Activity
-OMe at meta positionModerate inhibition
-CN at meta positionLoss of activity
-OCF3_3 at meta positionRegained activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-phenoxypropanamido)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-phenoxypropanamido)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.